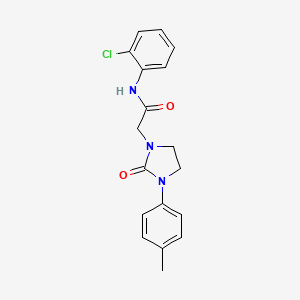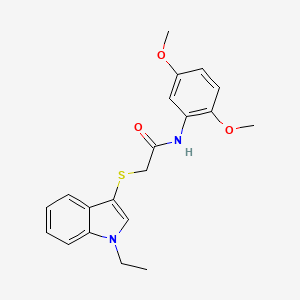![molecular formula C24H26N6O5 B2454258 4-[6-(2-methoxyphenoxy)pyridazin-3-yl]-N-(2-phenylethyl)benzamide CAS No. 1251682-31-1](/img/structure/B2454258.png)
4-[6-(2-methoxyphenoxy)pyridazin-3-yl]-N-(2-phenylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[6-(2-methoxyphenoxy)pyridazin-3-yl]-N-(2-phenylethyl)benzamide, also known as MPPB, is a small molecule that has been extensively studied for its potential therapeutic applications. MPPB belongs to the class of pyridazine derivatives, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antidepressant effects.
Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
- Pyridazine analogs, similar to the queried compound, have shown significant pharmaceutical importance. A study synthesized a related compound, analyzing its structure, theoretical values, and intermolecular interactions, highlighting its potential in medicinal chemistry (Sallam et al., 2021).
Acetylcholinesterase Inhibitors
- Derivatives of pyridazine, akin to the queried compound, have been investigated as acetylcholinesterase inhibitors, showing potential in treating diseases like Alzheimer's (Contreras et al., 2001).
Cardiotonic Agents
- In cardiology, 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives have been synthesized and shown cardiotonic activities, suggesting a potential application for compounds related to the queried chemical (Wang et al., 2008).
Antiproliferative Activities
- Pyridazin-6-yloxy derivatives have been synthesized and tested for their antiproliferative activity against endothelial and tumor cells, indicating potential cancer treatment applications (Ilić et al., 2011).
Antioxidant Properties
- A novel benzamide compound was analyzed for its molecular structure and antioxidant properties, suggesting potential applications in oxidative stress-related conditions (Demir et al., 2015).
BCR-ABL Kinase Inhibitors
- Pyrazol-1-yl-phenylbenzamide derivatives, structurally similar to the queried compound, were designed as BCR-ABL tyrosine kinase inhibitors, offering potential in cancer therapy (Hu et al., 2016).
PI3K Inhibitors and Anticancer Agents
- Benzamides like the queried compound have been proposed as novel structures for PI3K inhibitors and anticancer agents, demonstrating potential in cancer treatment (Shao et al., 2014).
Anti-Tubercular Agents
- Novel benzamide derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis, indicating potential in tuberculosis treatment (Srinivasarao et al., 2020).
Herbicidal Activities
- Pyridazine derivatives have been synthesized with herbicidal activities, suggesting potential in agricultural applications (Xu et al., 2012).
VEGFR2 Kinase Inhibitors
- Imidazo[1,2-b]pyridazine derivatives with a benzamide unit have been investigated as VEGFR2 kinase inhibitors, highlighting potential in cancer treatment through inhibition of tumor angiogenesis (Miyamoto et al., 2012).
properties
IUPAC Name |
5-amino-1-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O5/c1-14-18(27-24(35-14)17-6-5-7-19(33-3)21(17)34-4)13-30-22(25)20(28-29-30)23(31)26-12-15-8-10-16(32-2)11-9-15/h5-11H,12-13,25H2,1-4H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCZTORFLLVDFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CN3C(=C(N=N3)C(=O)NCC4=CC=C(C=C4)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

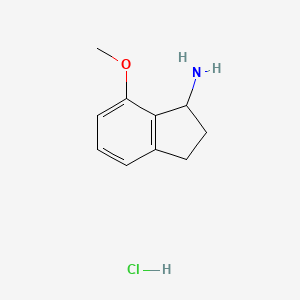
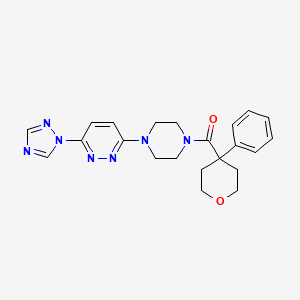
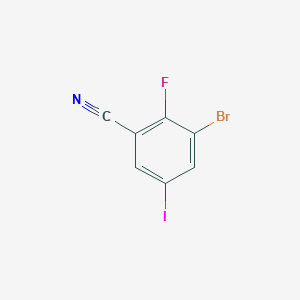
![ethyl 2-(2-((5-((2-fluorobenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2454178.png)
![(Z)-2-(4-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2454180.png)
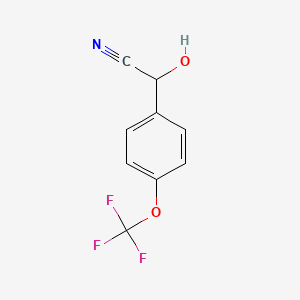
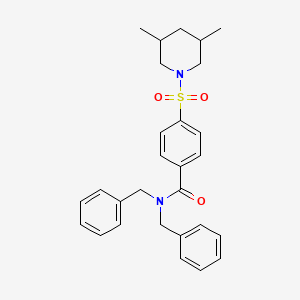
![3-{4-[(3,4-Dichlorobenzyl)sulfanyl]anilino}-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2454184.png)
![(2R)-2-[(2-Methylpropan-2-yl)oxy]propan-1-amine;hydrochloride](/img/structure/B2454186.png)
![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2454187.png)
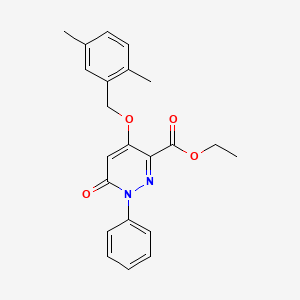
![2-[(3,4-Dimethoxybenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2454191.png)
